Chlorhydrate de barnidipine
Vue d'ensemble
Description
Applications De Recherche Scientifique
Barnidipine has a wide range of applications in scientific research:
Mécanisme D'action
Target of Action
Barnidipine hydrochloride is a long-acting novel calcium antagonist that belongs to the dihydropyridine (DHP) group of calcium channel blockers . It displays high affinity for the calcium channels of the smooth muscle cells in the vascular wall . These calcium channels, particularly the L-type slow channels, are the primary targets of barnidipine . These channels play a crucial role in regulating the contraction and relaxation of smooth muscle cells, thereby controlling blood pressure.
Mode of Action
Barnidipine hydrochloride interacts with its targets, the L-type calcium channels, by binding to them and blocking the influx of calcium ions . This blockage inhibits the contraction of the smooth muscle cells in the vascular wall, leading to vasodilation . The reduction of peripheral vascular resistance secondary to its vasodilatory action is the primary mechanism of its antihypertensive effects .
Biochemical Pathways
The primary biochemical pathway affected by barnidipine hydrochloride is the calcium signaling pathway. By blocking the L-type calcium channels, barnidipine hydrochloride disrupts the flow of calcium ions, which are essential for the contraction of smooth muscle cells. This disruption leads to the relaxation of the smooth muscle cells in the vascular wall, resulting in vasodilation and a decrease in blood pressure .
Pharmacokinetics
The metabolism and pharmacokinetics of barnidipine hydrochloride were evaluated following single oral administration of a sustained release formulation to healthy male volunteers . The primary metabolic pathways in humans are hydrolysis of the benzylpyrrolidine ester, N-debenzylation, and oxidation of the dihydropyridine ring . When the sustained release and normal capsules were administered at a dose of 10 mg to six subjects in a crossover design, the absorption of the sustained release formulation was slightly reduced but its bioavailability was comparable to that of the normal formulation .
Result of Action
The molecular effect of barnidipine hydrochloride’s action is the blockage of the L-type calcium channels, leading to a decrease in the influx of calcium ions . On a cellular level, this results in the relaxation of the smooth muscle cells in the vascular wall, causing vasodilation . Clinically, this leads to a reduction in peripheral vascular resistance and a decrease in blood pressure .
Action Environment
Environmental factors such as excessive salt consumption, inadequate potassium intake, obesity, alcohol use, physical inactivity, and poor nutrition could influence the incidence of hypertension in persons of different age groups . These factors could potentially affect the efficacy of barnidipine hydrochloride in controlling high blood pressure.
Analyse Biochimique
Biochemical Properties
Barnidipine hydrochloride interacts with calcium channels of the smooth muscle cells in the vascular wall . It has a high affinity for these channels, which are crucial in regulating the contraction and relaxation of the smooth muscle cells .
Cellular Effects
Barnidipine hydrochloride influences cell function by blocking calcium channels in the vascular smooth muscle cells . This blockade prevents calcium ions from entering these cells, inhibiting their contraction and thereby causing vasodilation . This results in a decrease in blood pressure, making Barnidipine hydrochloride effective in the treatment of hypertension .
Molecular Mechanism
At the molecular level, Barnidipine hydrochloride exerts its effects by binding to the alpha-1 subunit of L-type calcium channels . This binding inhibits the influx of calcium ions into the vascular smooth muscle cells, preventing their contraction .
Temporal Effects in Laboratory Settings
During the process development of Barnidipine hydrochloride, four impurities were detected by high-performance liquid chromatography (HPLC) . The presence of these impurities can have a significant impact on the quality and safety of the drug product .
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles : La synthèse de la Barnidipine implique la réaction de la 3-nitrobenzaldéhyde avec l'acétoacétate d'éthyle en présence d'acétate d'ammonium pour former un intermédiaire dihydropyridine. Cet intermédiaire est ensuite mis en réaction avec la 1-benzyl-3-pyrrolidinol pour donner la Barnidipine .
Méthodes de production industrielle : La production industrielle de la Barnidipine suit généralement la même voie de synthèse, mais à plus grande échelle. Les conditions réactionnelles sont optimisées pour assurer un rendement et une pureté élevés. Le produit final est souvent purifié par des techniques de recristallisation .
Types de réactions :
Réduction : Le groupe nitro de la Barnidipine peut être réduit en un groupe amino dans des conditions appropriées.
Substitution : Les groupes esters de la Barnidipine peuvent être substitués par d'autres groupes fonctionnels par des réactions de substitution nucléophile.
Réactifs et conditions courants :
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.
Substitution : Des nucléophiles tels que des amines ou des alcools peuvent être utilisés dans des conditions basiques.
Principaux produits :
Oxydation : Dérivés de la pyridine.
Réduction : Dérivés aminés.
Substitution : Divers dérivés dihydropyridine substitués.
4. Applications de la recherche scientifique
La Barnidipine a un large éventail d'applications dans la recherche scientifique :
Industrie : La Barnidipine est utilisée dans l'industrie pharmaceutique pour le développement de médicaments antihypertenseurs.
5. Mécanisme d'action
La Barnidipine exerce ses effets en bloquant les canaux calciques de type L dans les cellules musculaires lisses vasculaires. Cette inhibition empêche les ions calcium de pénétrer dans les cellules, ce qui entraîne une relaxation des muscles lisses vasculaires et une vasodilatation subséquente . La réduction de la résistance vasculaire périphérique entraîne une diminution de la pression artérielle . Les cibles moléculaires de la Barnidipine sont les canaux calciques de type L, et la principale voie impliquée est la voie de signalisation calcique .
Comparaison Avec Des Composés Similaires
La Barnidipine appartient à la classe des bloqueurs des canaux calciques dihydropyridines, qui comprend d'autres composés tels que l'amlodipine, la nifédipine et la félodipine . Comparée à ces composés, la Barnidipine a une durée d'action plus longue et une plus grande sélectivité pour les canaux calciques des muscles lisses vasculaires . Cela la rend particulièrement efficace dans la gestion de l'hypertension avec moins d'effets secondaires .
Composés similaires :
- Amlodipine
- Nifédipine
- Félodipine
- Isradipine
- Nicardipine
Activité Biologique
Barnidipine hydrochloride is a long-acting calcium antagonist belonging to the dihydropyridine (DHP) class of calcium channel blockers. It is primarily used for the treatment of hypertension due to its unique pharmacological properties, including a slow onset of action and a prolonged duration of effect. This article delves into the biological activity of barnidipine, focusing on its mechanism of action, pharmacokinetics, clinical efficacy, and safety profile.
Barnidipine exerts its antihypertensive effects primarily through the selective inhibition of voltage-dependent L-type calcium channels in vascular smooth muscle cells. This inhibition leads to vasodilation and a subsequent reduction in peripheral vascular resistance. The drug has a high affinity for the inactivated state of these channels, which contributes to its long-lasting effects .
The lipophilicity of barnidipine allows it to accumulate in cell membranes, enhancing its access to target receptors over time. This property results in a gradual onset of action, making it suitable for once-daily dosing . The pharmacological profile of barnidipine is characterized by:
- High affinity for L-type calcium channels.
- Selective action against cardiovascular L-type calcium channels.
- Minimal reflex tachycardia , which is often seen with other calcium channel blockers.
Pharmacokinetics
Understanding the pharmacokinetics of barnidipine is essential for optimizing its therapeutic use. Key pharmacokinetic parameters include:
Barnidipine undergoes extensive hepatic metabolism, primarily via the CYP3A isoenzyme family, resulting in pharmacologically inactive metabolites. The drug is eliminated mainly through feces (60%) and urine (40%) .
Clinical Efficacy
Clinical studies have demonstrated the efficacy of barnidipine in managing hypertension. A notable study compared barnidipine with amlodipine in treatment-naive patients with essential hypertension over a 24-week period. Key findings included:
- Blood Pressure Reduction : Both groups showed significant reductions in systolic and diastolic blood pressure, with no significant difference between barnidipine (−10.3/−9.4 mmHg) and amlodipine (−16.6/−9.1 mmHg) at the end of the study .
- Cardiac Health Indicators : Changes in left ventricular mass index (LVMI) and markers of cardiac damage were similar between both treatments.
- Adverse Events : Fewer adverse events were reported in the barnidipine group (13%) compared to amlodipine (60%), indicating a better tolerability profile for barnidipine .
Safety Profile
The safety profile of barnidipine is generally favorable, with fewer side effects compared to other calcium channel blockers. Common adverse events include:
- Dizziness
- Headache
- Peripheral edema
In clinical trials, patients treated with barnidipine reported significantly fewer drug-related adverse events than those treated with amlodipine .
Case Studies
Several case studies have highlighted the clinical application and effectiveness of barnidipine:
- Case Study on Long-term Efficacy : In a multicenter study involving patients with mild to moderate hypertension, 91% maintained their initial response to barnidipine treatment after one year, demonstrating sustained efficacy over time .
- Comparative Study in Thai Patients : A study conducted on Thai patients reported an average blood pressure reduction of 18 mmHg systolic and 9 mmHg diastolic after treatment with barnidipine, reinforcing its effectiveness across diverse populations .
Propriétés
IUPAC Name |
5-O-(1-benzylpyrrolidin-3-yl) 3-O-methyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate;hydrochloride | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H29N3O6.ClH/c1-17-23(26(31)35-3)25(20-10-7-11-21(14-20)30(33)34)24(18(2)28-17)27(32)36-22-12-13-29(16-22)15-19-8-5-4-6-9-19;/h4-11,14,22,25,28H,12-13,15-16H2,1-3H3;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEMPUKIZUCIZEY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C(=C(N1)C)C(=O)OC2CCN(C2)CC3=CC=CC=C3)C4=CC(=CC=C4)[N+](=O)[O-])C(=O)OC.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H30ClN3O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
528.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.